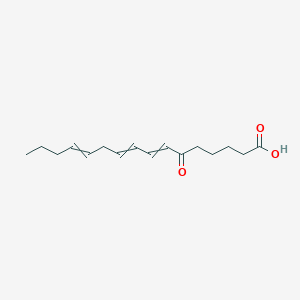

6-Oxohexadeca-7,9,12-trienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

872050-19-6 |

|---|---|

Molecular Formula |

C16H24O3 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

6-oxohexadeca-7,9,12-trienoic acid |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h4-5,7-9,12H,2-3,6,10-11,13-14H2,1H3,(H,18,19) |

InChI Key |

QODRBRVKXLAPIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCC=CC=CC(=O)CCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of 6 Oxohexadeca 7,9,12 Trienoic Acid Analogues

Fungal Biosources and Metabolite Diversity

Fungi, particularly those from the phyla Ascomycota and Basidiomycota, are prolific producers of a vast array of secondary metabolites, including a variety of oxo-fatty acids. These compounds are often products of complex biosynthetic pathways and contribute to the ecological interactions and survival of the producing organisms.

Isolation of Oxohexadecanoic Acid Derivatives from Strobiloscypha sp. AZ0266

A notable example of fungal-derived oxo-fatty acids is the isolation of a new hexadecanoic acid derivative from Strobiloscypha sp. AZ0266, a fungus found in the leaf litter of Douglas fir (Pseudotsuga menziesii). nih.gov Through detailed spectroscopic analysis, including high-resolution mass spectrometry and 1D/2D NMR, the structure of this new compound was elucidated as (2Z,4E,6E)-8,9-dihydroxy-10-oxohexadeca-2,4,6-trienoic acid . nih.gov This discovery highlights the metabolic potential of leaf-associated fungi to produce structurally unique fatty acid derivatives.

Identification of Oxo-Hexadeca-Polyenoic Acids from Fusarium heterosporum

The genus Fusarium is well-known for its ability to produce a wide range of mycotoxins and other secondary metabolites. While specific searches did not yield direct information on the isolation of (4E,6E,8E,10E,12E,14E)-2,6,12,14-tetramethyl-3-oxohexadeca-4,6,8,10,12,14-hexaenoic acid from Fusarium heterosporum, the broader context of fungal metabolism suggests that such complex polyketide-derived fatty acids are within the biosynthetic capabilities of this genus. Further investigation into the metabolome of F. heterosporum could potentially reveal the presence of this or structurally related compounds.

Related Structures from Other Basidiomycetes (e.g., Dentipellis fragilis)

The Basidiomycota phylum is another rich source of novel natural products. The wood-rot fungus Dentipellis fragilis, a member of the Hericiaceae family, has been shown to produce a variety of bioactive secondary metabolites. mdpi.com While the current literature on D. fragilis primarily focuses on other compound classes like phthalides and benzofuranones, the known metabolic diversity within Basidiomycetes suggests that a broader screening of this and other related species could lead to the discovery of novel oxo-fatty acids. mdpi.com

Plant Sources and Endophytic Associations

Plants and their associated endophytic fungi represent a complex and dynamic ecosystem with a rich chemical interplay. Endophytic fungi reside within the tissues of living plants without causing any apparent disease and can significantly influence the host plant's metabolism, including the production of fatty acid derivatives.

Fatty Acid Metabolites in Dendrobium nobile and Correlation with Endophytic Fungi

The medicinal orchid Dendrobium nobile is a prime example of the intricate relationship between a plant and its endophytic fungal community. researchgate.netfrontiersin.org Studies have shown that the accumulation of fatty acid metabolites in D. nobile is influenced by factors such as altitude and the specific composition of its endophytic fungal population. researchgate.netnih.govnih.gov Research indicates a positive correlation between the presence of certain endophytic fungi and the increased production of various fatty acid metabolites in the host plant. nih.govnih.gov This suggests that the endophytic fungi may either produce these compounds themselves or stimulate their synthesis by the plant. nih.gov

Discussion of Specific Oxo-Fatty Acids Identified in Plant-Fungi Systems

Within the context of the Dendrobium nobile-endophyte system, a specific oxo-fatty acid has been identified. Metabolomic studies have revealed the presence of 3,7,11,15-tetramethyl-12-oxohexadeca-2,4-dienoic acid . nih.gov The accumulation of this compound, along with other 18-carbon-chain fatty acids, showed a significant positive correlation with the colonization of specific high-altitude characteristic endophytic fungi. nih.gov This finding underscores the crucial role of endophytic fungi in shaping the chemical profile of their host plants and contributing to the diversity of naturally occurring oxo-fatty acids.

Biosynthesis and Metabolic Pathways Involving 6 Oxohexadeca 7,9,12 Trienoic Acid Precursors and Analogues

Proposed Biosynthetic Routes for Oxo-Fatty Acids

The formation of oxo-fatty acids, or keto-fatty acids, is a key part of the oxylipin pathway, where polyunsaturated fatty acids are converted into a wide array of biologically active signaling molecules. These pathways are initiated by the introduction of oxygen into the fatty acid backbone.

The primary route to oxygenated fatty acids begins with the enzymatic oxidation of polyunsaturated fatty acids. oup.com Lipids can undergo oxidation through either enzymatic or non-enzymatic processes. oup.comnih.gov In the enzymatic pathway, the initial and most crucial step is catalyzed by lipoxygenases (LOXs). oup.comnih.gov These enzymes introduce molecular oxygen into polyunsaturated fatty acids, such as linoleic acid and linolenic acid, to form fatty acid hydroperoxides. oup.comsemanticscholar.org

These hydroperoxides are highly reactive and serve as key intermediates, standing at a metabolic crossroads. plos.org They are substrates for several downstream enzymes that lead to a variety of oxylipins, including hydroxy fatty acids and keto-fatty acids. oup.comsemanticscholar.org The formation of keto-derivatives can occur through the secondary oxidation of these hydroperoxides, a reaction that can also be carried out by lipoxygenases. semanticscholar.org This process is central to the generation of the "oxo" group characteristic of compounds like 6-Oxohexadeca-7,9,12-trienoic acid.

Dioxygenases are a class of non-heme iron-containing enzymes critical in the biosynthesis of various plant signaling compounds and secondary metabolites. nih.gov This class includes lipoxygenases, which are responsible for the initial oxygenation of fatty acids. nih.gov Plant lipoxygenases typically introduce oxygen at either the 9th or 13th carbon of an 18-carbon fatty acid, establishing the foundation for subsequent modifications. oup.com

Catabolism and Turnover of Oxo-Fatty Acids (e.g., Beta-Oxidation of Acyl-CoA Derivatives like (2Z,5Z,9Z)-hexadeca-2,5,9-trienedioyl-CoA)

The breakdown of fatty acids, including oxo-fatty acids, primarily occurs through the beta-oxidation pathway in the mitochondria and peroxisomes. wikipedia.orgjackwestin.com For unsaturated fatty acids, this process requires additional enzymes to handle the double bonds. jackwestin.com

The catabolism of a dicarboxylic acid derivative such as (2Z,5Z,9Z)-hexadeca-2,5,9-trienedioyl-CoA would proceed via peroxisomal beta-oxidation. nih.gov This pathway is crucial for the breakdown of dicarboxylic acids that can be formed through the omega-oxidation of fatty acids. nih.gov

The beta-oxidation of this unsaturated dicarboxylic acyl-CoA would involve a series of enzymatic steps to shorten the carbon chain by two carbons in each cycle, producing acetyl-CoA. The presence of double bonds at positions 2, 5, and 9 necessitates the action of auxiliary enzymes. An enoyl-CoA isomerase would be required to convert the cis- or trans-double bonds at odd-numbered positions into the trans-Δ² configuration necessary for the subsequent enzymatic steps. For double bonds at even-numbered positions, a dienoyl-CoA reductase would also be involved.

Table 2: Key Enzymes in the Beta-Oxidation of Unsaturated Fatty Acyl-CoAs

| Enzyme | Function |

| Acyl-CoA Dehydrogenase | Introduces a double bond between the α and β carbons. |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a ketone. |

| Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA. |

| Enoyl-CoA Isomerase | Isomerizes cis or trans double bonds to the trans-Δ² position. |

| 2,4-Dienoyl-CoA Reductase | Reduces conjugated double bonds. |

The acetyl-CoA produced from the beta-oxidation of (2Z,5Z,9Z)-hexadeca-2,5,9-trienedioyl-CoA can then enter the citric acid cycle for the production of ATP, or be utilized in other metabolic pathways.

Chemical Synthesis Strategies for 6 Oxohexadeca 7,9,12 Trienoic Acid and Its Structural Variants

Development of Total Synthetic Approaches for Oxo-Polyene Fatty Acids

While a specific total synthesis for 6-oxohexadeca-7,9,12-trienoic acid is not extensively documented in the literature, the general strategies for constructing such molecules can be inferred from the synthesis of related oxo-polyunsaturated fatty acids. These approaches typically involve the assembly of key fragments using carbon-carbon bond-forming reactions and the careful introduction of the oxo functionality.

The synthesis of oxo-polyene fatty acid methyl esters often relies on the stereoselective and regioselective formation of carbon-carbon double bonds and the controlled oxidation of a suitable precursor to introduce the ketone group. Key methodologies that are applicable to the synthesis of complex polyunsaturated systems include:

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are fundamental in the synthesis of unsaturated carbon chains. The Wittig reaction, utilizing a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons reaction, employing a phosphonate (B1237965) carbanion, are widely used to create double bonds with predictable stereochemistry. For instance, stabilized ylides in the Wittig reaction generally lead to (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. This control is crucial for establishing the correct geometry of the double bonds in the polyene chain of oxohexadecatrienoic acid methyl esters.

Organometallic Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for the construction of conjugated polyene systems. These reactions allow for the coupling of vinyl or alkynyl fragments with high stereo- and regioselectivity, providing a versatile approach to building the carbon backbone of complex fatty acids.

Selective Oxidation Methods: The introduction of the ketone functionality at a specific position, such as C-6, requires a regioselective oxidation method. This can be achieved through the oxidation of a corresponding secondary alcohol. The choice of oxidant is critical to avoid over-oxidation or reaction with the sensitive double bonds in the polyene chain. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for such selective transformations. The precursor alcohol can be introduced stereoselectively, for example, through the reduction of a corresponding ketone or via asymmetric synthesis.

The synthesis of structural variants like methyl 7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate introduces additional complexity due to the presence of methyl branches along the fatty acid chain. The construction of such isoprenoid-like structures often involves the iterative coupling of smaller, chiral building blocks.

The general approach to synthesizing these analogues would likely involve:

Synthesis of Key Building Blocks: The synthesis would commence with the preparation of smaller, functionalized isoprenoid units. These building blocks would contain the necessary stereocenters and functional groups for subsequent coupling reactions.

Iterative Coupling: The building blocks would then be coupled in a convergent manner to assemble the full carbon skeleton. This could involve a combination of the aforementioned coupling reactions.

Introduction of the Oxo Group and Esterification: The oxo functionality would be introduced at a late stage of the synthesis via selective oxidation of a precursor alcohol. The final step would be the esterification of the carboxylic acid to yield the methyl ester.

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful alternative for the preparation of complex fatty acids. Biocatalysis can provide highly regio- and stereoselective transformations that are often difficult to achieve through purely chemical means.

Fungal unspecific peroxygenases (UPOs) have emerged as promising biocatalysts for the selective oxyfunctionalization of fatty acids. mdpi.com These enzymes can catalyze the epoxidation of double bonds in polyunsaturated fatty acids with high regio- and stereoselectivity. mdpi.com This enzymatic epoxidation can be a key step in a chemoenzymatic route to oxo-fatty acids, where the epoxide is subsequently opened to form a diol, which can then be oxidized to a ketone.

Research has shown that different fungal peroxygenases exhibit distinct selectivities. For instance, the peroxygenase from Agrocybe aegerita (AaeUPO) has been shown to be highly regioselective for the epoxidation of the last double bond in n-3 fatty acids, with excellent enantioselectivity. mdpi.com In contrast, the peroxygenase from Collariella virescens (rCviUPO) is regioselective for the last double bond of n-6 fatty acids, although with lower enantioselectivity. mdpi.com The choice of the specific UPO allows for the targeted epoxidation of a particular double bond within the polyunsaturated fatty acid chain.

| Fungal Peroxygenase | Substrate Type | Regioselectivity | Enantioselectivity | Reference |

|---|---|---|---|---|

| Agrocybe aegerita (AaeUPO) | n-3 Fatty Acids | High (last double bond) | Excellent (>99% ee) | mdpi.com |

| Collariella virescens (rCviUPO) | n-6 Fatty Acids | High (last double bond) | Low (nearly racemic) | mdpi.com |

| Marasmius rotula (MroUPO) | Polyunsaturated Fatty Acids | Forms mono- and di-epoxides | Not specified | mdpi.com |

| Chaetomium globosum (CglUPO) | Unsaturated Fatty Acids | High selectivity for epoxidation | Not specified | csic.es |

The advent of protein engineering has opened up new possibilities for creating bespoke biocatalysts with tailored functionalities. By modifying the active site of enzymes such as cytochrome P450 monooxygenases, it is possible to alter their substrate specificity and catalytic activity to achieve desired chemical transformations on fatty acids. nih.govnih.gov

One powerful technique in this area is ancestral sequence reconstruction (ASR) . This method involves the resurrection of ancient enzymes to explore their catalytic potential. A study on the CYP116B family of P450 monooxygenases demonstrated that resurrected ancestral enzymes exhibited unique regioselectivity fingerprints for fatty acid hydroxylation, ranging from subterminal to mid-chain oxidation. nih.gov This approach allows for the development of a panel of biocatalysts with diverse selectivities, which can be used for the targeted hydroxylation of fatty acids at specific positions. These hydroxylated fatty acids can then be chemically oxidized to the corresponding ketones.

Furthermore, rational design and directed evolution have been successfully applied to modulate the activity of fungal peroxygenases. For example, mutations in the heme access channel of Marasmius rotula UPO (MroUPO) have been shown to switch its catalytic function between epoxidation and hydroxylation. researchgate.net Such engineered biocatalysts hold great promise for the development of efficient and highly selective chemoenzymatic routes to valuable oxo-polyene fatty acids.

| Enzyme/Method | Transformation | Key Finding | Reference |

|---|---|---|---|

| Ancestral Sequence Reconstruction (CYP116B P450s) | Fatty Acid Hydroxylation | Resurrected ancestral enzymes show unique and tunable regioselectivity for hydroxylation. | nih.gov |

| Rational Design (Marasmius rotula UPO) | Fatty Acid Epoxidation vs. Hydroxylation | Single point mutations in the active site can modulate the selectivity between epoxidation and hydroxylation. | researchgate.net |

| Engineered P450 Monooxygenases | C-H Activation of Fatty Acids | Development of regioselective biocatalysts for fatty acid hydroxylation. | researchgate.net |

Biological Relevance and Mechanistic Explorations of 6 Oxohexadeca 7,9,12 Trienoic Acid Analogues

Role as Metabolic Intermediates and Biological Precursors

Fatty acids are fundamental to life, serving not only as energy stores and structural components of cell membranes but also as precursors to a vast array of signaling molecules. The intricate metabolic networks governing their synthesis and transformation are central to cellular function and organismal health.

Association with Plant Hormone Metabolism, exemplified by fatty acid metabolites in Dendrobium nobile

The orchid Dendrobium nobile has a long history of use in traditional medicine. mdpi.com Recent scientific investigations have begun to unravel the complex biochemistry of this plant, including the significant role of its fatty acid metabolites. Studies have shown a correlation between the accumulation of fatty acid metabolites in D. nobile and the altitude at which the plant grows, with higher altitudes favoring their synthesis. frontiersin.orgnih.gov This suggests an adaptive metabolic response to environmental conditions.

Interplay with Other Polyunsaturated Fatty Acid Pathways (e.g., Gamma-Linolenic Acid Derivatization)

The metabolism of polyunsaturated fatty acids (PUFAs) is a complex network of interconnected pathways. Gamma-linolenic acid (GLA), an omega-6 fatty acid, is a key player in these pathways. nih.gov Linoleic acid, a common dietary fatty acid, is converted into GLA, which is then further metabolized to produce a variety of bioactive molecules, including eicosanoids that can have both pro-inflammatory and anti-inflammatory effects. drugbank.comresearchgate.net

The metabolic fate of GLA is of particular interest. It is rapidly converted to dihomo-gamma-linolenic acid (DGLA), which can then be acted upon by cyclooxygenase and lipoxygenase enzymes to produce signaling molecules. nih.gov The balance between the metabolites derived from DGLA and those from arachidonic acid (another omega-6 fatty acid) is critical in modulating inflammatory processes. The pathways that process 6-Oxohexadeca-7,9,12-trienoic acid and its analogues likely intersect with these well-established PUFA metabolic routes, although the precise nature of this interplay is an area of ongoing research. Understanding these connections is crucial for a complete picture of how these fatty acids contribute to cellular signaling and physiological regulation.

In Vitro Bioactivity Assessment of Analogues

Beyond their roles as metabolic intermediates, analogues of this compound have demonstrated significant biological activities in laboratory settings. These findings suggest potential applications for these compounds in various fields of biomedical research.

Observations of Cytotoxic Activity in Cell Lines for Compounds such as strobiloscyphone F

A number of natural products structurally related to this compound have been isolated and tested for their effects on cancer cells. One such compound, strobiloscyphone F, was isolated from the fungus Strobiloscypha sp. AZ0266, which inhabits the leaf litter of Douglas fir. nih.gov In vitro studies revealed that strobiloscyphone F, along with some of its related compounds and semi-synthetic derivatives, exhibited cytotoxic activity against various tumor cell lines. nih.gov This suggests that these compounds may have potential as anticancer agents, although further research is needed to elucidate their mechanisms of action.

The table below summarizes the cytotoxic activities of strobiloscyphone F and related compounds as observed in the study.

| Compound | Activity |

| Strobiloscyphone A | Cytotoxic |

| Strobiloscyphone F | Cytotoxic |

| 5-dehydrosphaeropsidone | Cytotoxic |

| Semisynthetic analogue 12 | Cytotoxic |

Table 1: Cytotoxic activity of strobiloscyphone F and related compounds.

Documentation of Antimicrobial and Antifungal Properties of Related Metabolites

In addition to their cytotoxic effects, fatty acids and their derivatives have long been known for their antimicrobial properties. scielo.brnih.gov The ability of these compounds to inhibit the growth of bacteria and fungi is a key defense mechanism in many organisms. nih.gov The primary target of their action is the cell membrane, where they can disrupt critical processes like the electron transport chain and oxidative phosphorylation. nih.gov

Research has shown that various fatty acids, including lauric acid, linoleic acid, and oleic acid, possess antibacterial and antifungal activities. scielo.brnih.gov A study on metabolites from Strobiloscypha sp. AZ0266 found that while strobiloscyphone F itself was not reported to have antimicrobial properties, other related compounds, such as 5-dehydrosphaeropsidone and a semisynthetic analogue, did exhibit antimicrobial activity. nih.gov This highlights the potential of this class of compounds as a source of new antimicrobial agents.

The table below indicates the observed antimicrobial and antifungal activities of metabolites related to this compound.

| Compound | Antimicrobial Activity | Antifungal Activity |

| 5-dehydrosphaeropsidone | Yes | Not Specified |

| Semisynthetic analogue 12 | Yes | Not Specified |

Table 2: Antimicrobial and antifungal properties of related metabolites.

Analytical Methodologies for Detection and Quantification of 6 Oxohexadeca 7,9,12 Trienoic Acid and Its Metabolites

Hyphenated Mass Spectrometry Techniques

Hyphenated mass spectrometry techniques, which couple a separation method with a mass spectrometer, are powerful tools for the analysis of complex mixtures. These methods provide both retention time information from the separation and mass-to-charge ratio data from the mass spectrometer, enabling confident identification and quantification of target analytes.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like 6-oxohexadeca-7,9,12-trienoic acid in complex biological samples. The UPLC system utilizes columns with sub-2 µm particles to achieve higher resolution, speed, and sensitivity compared to conventional HPLC.

Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions from the analyte, which are then fragmented in the tandem mass spectrometer (MS/MS). This fragmentation process produces characteristic product ions that are specific to the analyte, allowing for highly selective detection using Multiple Reaction Monitoring (MRM).

Key Parameters for UPLC-ESI-MS/MS Analysis:

| Parameter | Typical Value/Condition |

| UPLC Column | Reversed-phase C18 or C8, 1.7-2.1 mm i.d., 50-150 mm length |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid |

| Flow Rate | 0.2-0.6 mL/min |

| Ionization Mode | Negative ion mode is often preferred for carboxylic acids |

| Ion Source | Electrospray Ionization (ESI) |

| Capillary Voltage | 2.5-4.0 kV |

| Cone Voltage | 20-50 V |

| Desolvation Gas | Nitrogen, 600-1000 L/hr |

| Desolvation Temp. | 350-550 °C |

| Collision Gas | Argon |

| MRM Transitions | Specific precursor ion to product ion transitions for this compound and its metabolites would be determined during method development. |

This table presents illustrative parameters for the analysis of fatty acids using UPLC-ESI-MS/MS and may require optimization for this compound.

The application of UPLC-ESI-MS/MS allows for the simultaneous analysis of a wide range of fatty acids and their metabolites in a single run, making it a valuable tool for lipidomics studies. While specific applications for this compound are not extensively documented, the methodology is well-established for similar polyunsaturated fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Since fatty acids like this compound are not sufficiently volatile for direct GC analysis, they must first be converted into more volatile derivatives.

The derivatized analytes are then separated based on their boiling points and polarity on a capillary column in the gas chromatograph. The separated compounds are subsequently ionized, typically by electron ionization (EI), which causes extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, enabling its identification by comparison to spectral libraries.

Common Derivatization Agents for Fatty Acids in GC-MS:

| Derivatizing Agent | Abbreviation | Target Functional Group |

| Trimethylsilyl (B98337) (TMS) reagents | BSTFA, TMCS | Carboxylic acid, Hydroxyl |

| Pentafluorobenzyl bromide | PFBBr | Carboxylic acid |

| Methylating agents | BF3-Methanol, TMS-diazomethane | Carboxylic acid |

This table lists common derivatizing agents for fatty acids; the optimal agent for this compound would depend on the specific analytical requirements.

GC-MS offers high chromatographic resolution and is particularly useful for separating isomeric fatty acids. The extensive fragmentation in EI can also provide valuable structural information.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and purification of individual components from a mixture. It is a versatile method that can be adapted for various types of analytes, including fatty acids.

Many biologically active molecules, including potentially this compound and its metabolites, can exist as enantiomers—non-superimposable mirror images. These enantiomers can exhibit different physiological activities. Chiral HPLC is a specialized form of HPLC that enables the separation of enantiomers. csfarmacie.cz

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP is critical and depends on the structure of the analyte.

Common Types of Chiral Stationary Phases:

| CSP Type | Examples |

| Polysaccharide-based | Cellulose and amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD) |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), ovomucoid |

| Macrocyclic antibiotics | Teicoplanin, vancomycin |

| Pirkle-type | (R)- or (S)-N-(3,5-dinitrobenzoyl)phenylglycine |

This table provides examples of common chiral stationary phases used in HPLC. The selection of an appropriate CSP for this compound would require experimental screening.

Chiral HPLC is indispensable for determining the enantiomeric purity of a sample and for isolating specific enantiomers for further biological testing.

Sample Preparation and Derivatization Protocols for Enhanced Analysis

Effective sample preparation is a critical step in the analytical workflow for this compound and its metabolites. The goal is to extract the analytes of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.

For GC-MS analysis, derivatization is a key component of sample preparation for fatty acids. jfda-online.com This chemical modification process is employed to:

Increase the volatility of the analyte.

Improve the thermal stability of the analyte in the hot GC injection port and column.

Enhance the chromatographic separation and peak shape.

Introduce a specific chemical group that improves the sensitivity of detection by mass spectrometry.

Common derivatization strategies for fatty acids include esterification to form methyl esters (FAMEs) or other alkyl esters, and silylation to form trimethylsilyl (TMS) esters. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without the formation of artifacts.

For LC-MS analysis, derivatization is not always necessary but can be employed to improve ionization efficiency and, consequently, sensitivity.

Future Perspectives and Emerging Research Avenues for 6 Oxohexadeca 7,9,12 Trienoic Acid

Complete Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

The biosynthetic origin of 6-Oxohexadeca-7,9,12-trienoic acid is currently unknown. In plants and other organisms, oxylipins are typically formed through the action of lipoxygenase (LOX), cyclooxygenase (COX), or cytochrome P450 (CYP) enzymes on polyunsaturated fatty acid precursors. nih.govmdpi.com For a C16 trienoic acid like hexadecatrienoic acid (16:3), several potential pathways could theoretically lead to the formation of a 6-oxo derivative. aocs.orgnih.gov

Future research should focus on identifying the specific enzymatic machinery responsible for its production. This would involve:

Screening of Plant and Microbial Species: A systematic search in various organisms, particularly those known to produce a diverse array of oxylipins, could lead to the discovery of a natural source of this compound. mdpi.comtandfonline.com

Isotopic Labeling Studies: Feeding experiments with labeled precursors, such as [¹³C]-hexadecatrienoic acid, could trace the metabolic fate of the fatty acid and identify the intermediates and final products, including the 6-oxo derivative.

Enzyme Characterization: Once a source is identified, the enzymes involved in the oxidation and subsequent modifications can be isolated and characterized. This would involve determining the specific type of lipoxygenase or other oxygenase that introduces the oxygen moiety and the dehydrogenase or isomerase responsible for the keto group formation. aocs.org

Genetic and Transcriptomic Analysis: Investigating the genes and their expression patterns under conditions that favor the production of this compound can help in identifying the responsible biosynthetic genes. oup.com

Understanding the regulatory mechanisms controlling its biosynthesis will be equally crucial. This includes studying the factors that induce its production, such as developmental cues, stress responses, or pathogen attacks, which are known to trigger oxylipin synthesis. oup.comdoc.gov

Development of Targeted and Efficient Synthetic Routes for Specific Isomers and Analogues

The absence of known natural sources necessitates the development of chemical synthesis routes to obtain this compound for biological testing and as an analytical standard. The synthesis of unsaturated oxo acids presents challenges in controlling the stereochemistry of the double bonds and the position of the oxo group. researchgate.netnih.gov

Future synthetic strategies could involve:

Multi-step Organic Synthesis: A plausible approach would start from a readily available C16 fatty acid and introduce the double bonds and the oxo functionality through a series of controlled chemical reactions. This could involve protection-deprotection strategies, stereoselective olefinations (e.g., Wittig or Horner-Wadsworth-Emmons reactions), and selective oxidation of a hydroxyl precursor to the ketone. uni-koeln.de

Biocatalytic Approaches: Utilizing isolated enzymes or whole-cell systems could offer a more stereospecific and environmentally friendly alternative to purely chemical synthesis. For instance, a suitable lipase (B570770) could be used for esterification, and a specific dehydrogenase could be employed for the oxidation step. nih.gov

Combinatorial Synthesis: The synthesis of a library of isomers and analogues with variations in double bond geometry (cis/trans) and the position of the oxo group would be invaluable for structure-activity relationship studies.

The successful synthesis would not only provide the pure compound for research but also enable the production of labeled analogues (e.g., with ¹³C or ²H) essential for metabolic and analytical studies.

In-depth Investigation of Undiscovered Biological Roles and Molecular Targets

The biological function of this compound is entirely speculative at this point. However, based on the known activities of other oxylipins, a range of potential roles can be hypothesized and investigated. Oxylipins are known to be involved in plant defense, inflammation, and cell signaling. oup.comdoc.govnih.gov

Key research avenues to explore its biological significance include:

Phenotypic Screening: Once synthesized, the compound can be tested in various biological assays. In plants, this could involve assessing its impact on seed germination, root development, flowering time, and response to pathogens and herbivores. oup.com In animal systems, its pro- or anti-inflammatory properties, effects on cell proliferation and apoptosis, and interaction with immune cells could be examined.

Receptor Binding Assays: Many oxylipins exert their effects by binding to specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors (e.g., PPARs). mdpi.com Screening this compound against a panel of known oxylipin receptors would be a critical step in identifying its molecular targets.

Transcriptomic and Proteomic Analysis: Treating cells or tissues with the compound and analyzing the resulting changes in gene and protein expression can provide insights into the signaling pathways it modulates.

Comparison with Related Compounds: Its biological activity should be compared with that of its potential precursor, hexadecatrienoic acid, and other related C16 oxylipins to understand the structure-activity relationship.

Advances in Analytical Chemistry for Trace Analysis and Isomer Differentiation

The analysis of oxylipins is challenging due to their low abundance in biological samples, their structural diversity, and the presence of numerous isomers. nih.govuni-goettingen.denih.gov Developing sensitive and specific analytical methods will be paramount for detecting and quantifying this compound in biological matrices.

Future analytical advancements should focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard for oxylipin analysis. creative-proteomics.comresearchgate.netyoutube.com The development of a specific multiple reaction monitoring (MRM) method for this compound, once a standard is available, will be essential for its sensitive and selective quantification. researchgate.net

Isomer Separation: The different geometric isomers (cis/trans) of the double bonds will likely have distinct biological activities. Therefore, chromatographic methods, such as chiral chromatography or advanced reversed-phase columns, capable of separating these isomers are needed. uni-goettingen.denih.gov

Derivatization Strategies: Chemical derivatization can improve the ionization efficiency and chromatographic separation of oxylipins, enhancing the sensitivity of MS detection. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the initial structural elucidation of the synthesized compound and for characterizing its isomers, ¹H and ¹³C NMR spectroscopy will be indispensable. nih.govbenthamscience.com

Lipidomics Platforms: Integrating the analysis of this compound into broader lipidomics platforms will allow for the study of its relationship with other lipids and metabolic pathways.

The following table summarizes potential analytical techniques and their applications in the study of this novel compound.

| Analytical Technique | Application |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for formula confirmation. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sensitive and selective quantification in biological samples. creative-proteomics.comresearchgate.netyoutube.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives, providing complementary structural information. nih.gov |

| Chiral Chromatography | Separation of stereoisomers. uni-goettingen.denih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation of synthesized standards and isomers. nih.govbenthamscience.com |

| Isotopic Labeling | Tracing metabolic pathways and aiding in quantification. |

The exploration of this compound represents a greenfield area in lipid research. A concerted effort combining biosynthesis studies, chemical synthesis, biological investigation, and advanced analytical chemistry will be necessary to uncover the secrets of this currently unknown molecule and to determine its potential significance in the vast and complex signaling networks of life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.